molecular formula C10H12Cl2FNO2 B1416799 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride CAS No. 1396966-88-3

2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride

Cat. No. B1416799
M. Wt: 268.11 g/mol
InChI Key: MTNCZVSCCLBIAZ-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride”, also known as CFMP hydrochloride, is a compound with potential applications in medical and scientific fields. It has a molecular weight of 268.11 and a molecular formula of C10H11ClFNO2•HCl .


Synthesis Analysis

The synthesis of this compound involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Physical And Chemical Properties Analysis

The compound is a clear colorless to light yellow liquid . It has a molecular weight of 268.11 g/mol .

Scientific Research Applications

Corrosion Inhibition

  • Halide-Substituted Chiral Schiff Bases: Schiff bases like 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride demonstrate significant corrosion inhibition behavior on carbon steel in acidic environments. This inhibition is a mixed type, involving both physisorption and chemisorption mechanisms, and obeys the Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).

Antitumor Activity

  • Amino Acid Ester Derivatives Containing 5-Fluorouracil: Derivatives of amino acids, including those with structures similar to 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride, have been synthesized and shown to possess in vitro antitumor activity against leukemia and liver cancer cells (Xiong et al., 2009).

Experimental and Theoretical Chemistry

  • Vibrational Spectra Studies: Compounds like 2-(4-Fluorobenzylideneamino) propanoic acid, a close analogue, have been synthesized and analyzed using spectroscopy and quantum chemical calculations, contributing to our understanding of their structural and electronic properties. These compounds have also shown some level of anticancer activity (Ruan et al., 2009).

Fluorescence Derivatisation

  • Amino Acids Derivatisation: Derivatives like 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , have been used to derivatize amino acids for fluorescence studies, indicating potential applications in biochemical assays (Frade et al., 2007).

Green Chemistry

  • Green Schiff's Bases as Corrosion Inhibitors: Schiff's bases, similar to 2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride, have been identified as effective corrosion inhibitors, highlighting their potential in green chemistry applications. They predominantly behave as cathodic inhibitors, increasing the charge transfer resistance between metal-solution interfaces (Gupta et al., 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-6(10(14)15)13-5-7-8(11)3-2-4-9(7)12;/h2-4,6,13H,5H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNCZVSCCLBIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=C(C=CC=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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